N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic heterocyclic compound characterized by a dihydropyridine core substituted with methoxy groups at the 3,4-positions of the phenyl ring and a 5-methoxy substituent on the pyridine ring.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-20-12-5-4-9(6-13(12)21-2)17-15(19)10-7-11(18)14(22-3)8-16-10/h4-8H,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGHRRSNLQWCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent amidation reactions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce various functional groups onto the aromatic or pyridine rings, leading to a diverse array of derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science and industrial chemistry.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Implications
Bioactivity Potential: The dihydropyridine core in the target compound is associated with calcium channel modulation (e.g., antihypertensive drugs), whereas Rip-B’s benzamide structure is more typical of analgesics or antimicrobial agents. The 3,4-dimethoxyphenyl group in both compounds may enhance lipophilicity and membrane permeability, but divergent core structures likely direct their biological targets .
Synthetic Efficiency :
- Rip-B’s synthesis achieved an 80% yield via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, indicating high efficiency. The target compound’s synthesis, by contrast, likely requires multi-step reactions due to its complex heterocyclic core, though specific yields are unavailable for comparison .
Physicochemical Properties :
- Rip-B’s melting point (90 °C) suggests moderate crystallinity, which may influence formulation stability. The absence of analogous data for the target compound limits direct comparison, though the 4-oxo group in its structure could increase polarity relative to Rip-B .
Limitations of Available Data
- provides robust synthetic and spectral data for Rip-B but lacks equivalent information for the target compound. This gap precludes a comprehensive analysis of pharmacological or thermodynamic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
